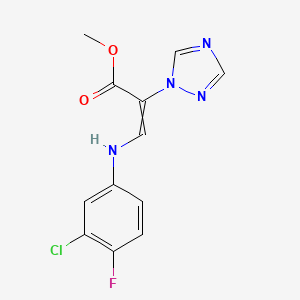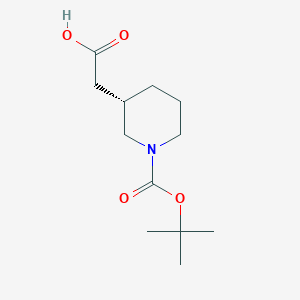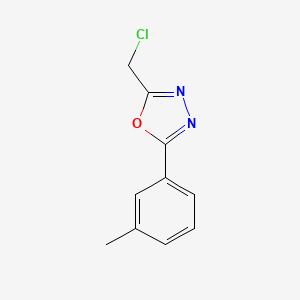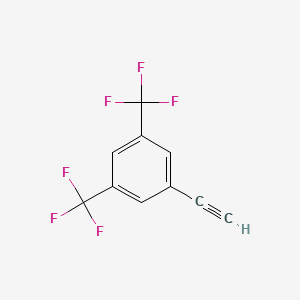
2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole, more commonly known as CMPD-1, is a novel synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CMPD-1 is a member of the family of oxadiazoles, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. It is a highly lipophilic molecule that has been found to possess a range of interesting properties, including its ability to act as an inhibitor of certain enzymes.
科学的研究の応用
Synthesis of Novel Organic Compounds
This compound has been utilized as a precursor in the synthesis of complex organic molecules, including chromen-oxadiazole derivatives and pyrrole analogs. These synthesized compounds have shown potential in various fields, including medicinal chemistry and materials science. For example, Rao et al. (2014) demonstrated its use in synthesizing chromen-oxadiazole derivatives with potential applications in chemical synthesis and drug discovery (Rao et al., 2014).
Antimicrobial and Antitubercular Activity
A significant area of research involving this compound is its incorporation into molecules displaying antimicrobial and antitubercular properties. Joshi et al. (2008) synthesized a novel series of pyrrole analogs, including derivatives of 1,3,4-oxadiazole, showing promising antibacterial and antitubercular activities (Joshi et al., 2008). This highlights the compound's role in developing new antimicrobial agents.
Optical Properties
Research into the optical properties of 1,3,4-oxadiazole derivatives, including those related to the specified compound, has revealed their potential in materials science, particularly in photoluminescent applications. Yan-qing Ge et al. (2014) explored the synthesis and fluorescence spectral characteristics of novel oxadiazole derivatives, indicating their utility in developing optical materials (Yan-qing Ge et al., 2014).
特性
IUPAC Name |
2-(chloromethyl)-5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6-3-4-7(13(6)2)9-12-11-8(5-10)14-9/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDDAIFZHFGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363643 |
Source


|
| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
CAS RN |
696604-68-9 |
Source


|
| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

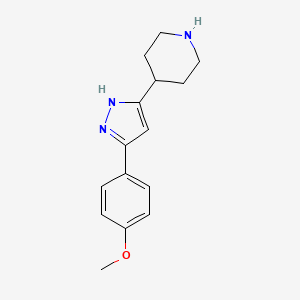

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)
